1,4-Dihydrobenzo[g]quinoxaline-2,3-dione
Overview
Description
1,4-Dihydrobenzo[g]quinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its bicyclic structure, which includes a benzene ring fused with a quinoxaline ring. It is a colorless solid that is soluble in polar organic solvents . The compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydrobenzo[g]quinoxaline-2,3-dione can be synthesized through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. This method involves simple grinding at room temperature, which ensures high atom economy and efficiency . Another method involves the reaction of the diethyl ester of naphthalenebis(oxamate) with tert-butylamine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The solvent-free grinding method is particularly favored due to its green chemistry approach, minimizing the use of hazardous solvents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydrobenzo[g]quinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and hydrazines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dihydrobenzo[g]quinoxaline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anticancer properties.
Medicine: Explored for its potential use in treating neurodegenerative disorders and as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its neuroprotective and anticancer effects . The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: Shares a similar core structure but lacks the dihydro functionality.
Benzo[g]quinoxaline-2,3-dione: Another related compound with a similar bicyclic structure.
1,4-Dihydroquinoxaline-2,3-dione: Similar in structure but differs in the position of the dihydro functionality.
Uniqueness
1,4-Dihydrobenzo[g]quinoxaline-2,3-dione is unique due to its specific dihydro functionality, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1,4-dihydrobenzo[g]quinoxaline-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-12(16)14-10-6-8-4-2-1-3-7(8)5-9(10)13-11/h1-6H,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBLIQLOPBRDNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445375 | |
Record name | 1,4-dihydrobenzo[g]quinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186666-52-4 | |
Record name | 1,4-dihydrobenzo[g]quinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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